4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)- is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)- can be achieved through various methods. One common approach involves the condensation of ketones and amidines under oxidative conditions. For instance, a one-pot oxidative condensation of ketones and amidines using molecular oxygen as the oxidant can yield tri-substituted imidazol-4-ones . This method involves the oxidation of the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazol-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can further improve the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazoquinolines and their derivatives, which can have different biological and chemical properties.
Scientific Research Applications
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating their activity. The compound can also interact with cellular receptors, leading to changes in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: A TLR7 agonist used in the treatment of skin conditions.
Resiquimod: A dual TLR7/8 agonist with potent antiviral properties.
BBIQ: A TLR7-specific agonist with potential as a vaccine adjuvant.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
133305-98-3 |
---|---|
Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-benzyl-5-butylimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C21H21N3O/c1-2-3-13-24-18-12-8-7-11-17(18)20-19(21(24)25)22-15-23(20)14-16-9-5-4-6-10-16/h4-12,15H,2-3,13-14H2,1H3 |
InChI Key |
NQLPXGPQVKGCPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.